3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide
Description
3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide is a benzamide derivative characterized by a 4-formylphenyl group attached to a benzoyl moiety, linked via an aminomethyl bridge to an N-methylbenzamide core. Its synthesis likely involves benzamidomethylation strategies, such as reactions with (benzamidomethyl)triethylammonium chloride, a reagent noted for introducing the benzamidomethyl moiety into amine-containing precursors . This compound’s structural complexity and functional groups suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and amide interactions are critical.
Properties
IUPAC Name |
3-[[[4-(4-formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-24-22(27)21-4-2-3-17(13-21)14-25-23(28)20-11-9-19(10-12-20)18-7-5-16(15-26)6-8-18/h2-13,15H,14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUSZXXQIVRPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[[[4-(4-Formylphenyl)benzoyl]amino]methyl]-N-methylbenzamide, a compound belonging to the benzamide class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
The structure features a benzamide core with specific substitutions that may influence its biological activity.
Antitumor Activity
Research indicates that benzamide derivatives exhibit significant antitumor properties. A study on related compounds demonstrated that modifications in the benzamide structure could enhance cytotoxicity against various cancer cell lines. For instance, compounds with electron-withdrawing groups showed increased potency against breast and colon cancer cells, suggesting that this compound may similarly exhibit such effects due to its structural characteristics .
The mechanism by which benzamides exert their effects often involves the inhibition of specific enzymes or pathways essential for tumor growth. For example, some derivatives have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced cellular proliferation by depleting NADPH levels within cells. This inhibition can destabilize critical metabolic pathways necessary for cancer cell survival .
Study 1: Inhibition of RET Kinase
A series of benzamide derivatives were evaluated for their ability to inhibit RET kinase, a target in certain cancer therapies. One compound demonstrated moderate to high inhibitory activity in ELISA-based assays, suggesting that structural modifications akin to those in this compound could yield promising results in targeting RET-related pathways .
Study 2: Antiviral Properties
Another investigation focused on the antiviral potential of benzamide derivatives against Hepatitis B virus (HBV). The study revealed that certain compounds could modulate HBV capsid assembly, indicating a broader application of benzamide-based compounds beyond oncology. This suggests that this compound might also possess antiviral properties worth exploring .
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 3-Acetoxy-2-methyl-N-(phenyl)benzamide | C16H17NO3 | 271.32 g/mol | Antitumor activity |
| 3-Methyl-N-[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]benzamide | C20H18F3N2O2 | 364.37 g/mol | Inhibits DHFR |
| This compound | C20H20N2O2 | 320.39 g/mol | Potential antitumor and antiviral activity |
Comparison with Similar Compounds
Structural Comparisons
The target compound shares a benzamide backbone with multiple analogs but differs in substituent groups, which influence electronic, steric, and solubility properties. Key structural analogs include:
Key Observations :
- Electronic Effects : The 4-formyl group in the target compound is electron-withdrawing, similar to the nitro group in ’s compound, but offers distinct reactivity for conjugation. Methoxy () and methyl groups () are electron-donating, altering charge distribution.
- Substituent Impact : Bulky groups like bromo () or chloro () introduce steric hindrance, whereas formyl and nitro groups enhance polarity.
Critical Differences :
- The target compound’s formyl group necessitates milder conditions to prevent side reactions, unlike nitro or methoxy analogs.
- Thiourea-linked analogs () require thiophosgene or isothiocyanate intermediates, adding synthetic complexity.
Physicochemical Properties
- Solubility : The formyl group enhances polarity, likely improving aqueous solubility compared to methyl or methoxy-substituted analogs (e.g., ). However, bulky substituents (e.g., bromo in ) may counteract this effect.
- Melting Points : While the target compound’s melting point is unreported, analogs with polar groups (e.g., ’s triazine derivative: m.p. 217.5–220°C) exhibit higher melting points due to intermolecular hydrogen bonding .
- Stability : The formyl group may render the target compound prone to oxidation, whereas nitro () and chloro () groups enhance stability under acidic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
